molecular formula C6H8Cl2N2O2S B2408492 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride CAS No. 1245823-91-9

4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B2408492
CAS No.: 1245823-91-9
M. Wt: 243.1
InChI Key: DNOOQWPQPNBBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride” is a type of pyrazole, which is a class of organic compounds characterized by a five-membered aromatic ring with three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazoles, including “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis method for a similar compound involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The compound also contains a sulfonyl chloride group, an ethyl group, and a methyl group .


Chemical Reactions Analysis

Pyrazoles, including “this compound”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclization of β,γ-unsaturated hydrazones .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 188.61 . It is predicted to have a density of 1.40±0.1 g/cm3, a melting point of 164 °C, a boiling point of 339.5±42.0 °C, and a flash point of 159.1°C .

Mechanism of Action

While the specific mechanism of action for “4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride” is not mentioned in the search results, pyrazoles in general have been found to exhibit a wide range of biological activities. For example, a synthesized pyrazole derivative was found to cause cell death by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Safety and Hazards

When handling “4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride”, it is recommended to wear protective gloves and eye protection. Prolonged or frequent contact with the compound should be avoided, and it should not be inhaled. The compound should be stored in a sealed container and kept away from oxidizing agents and strong acids or bases . It is also classified with hazard statements H302, H314, and H320 .

Future Directions

Pyrazoles, including “4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride”, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Future research may explore novel strategies and applications of pyrazole scaffolds . Additionally, the development of green and efficient methods for the synthesis of pyrazoles is a promising direction .

Properties

IUPAC Name

4-chloro-2-ethyl-5-methylpyrazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2N2O2S/c1-3-10-6(13(8,11)12)5(7)4(2)9-10/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOOQWPQPNBBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.